1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC12170173
InChI: InChI=1S/C15H14FN3O/c16-11-4-2-5-12(8-11)18-15(20)19-13-7-10-3-1-6-14(10)17-9-13/h2,4-5,7-9H,1,3,6H2,(H2,18,19,20)
SMILES: C1CC2=C(C1)N=CC(=C2)NC(=O)NC3=CC(=CC=C3)F
Molecular Formula: C15H14FN3O
Molecular Weight: 271.29 g/mol

1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea

CAS No.:

Cat. No.: VC12170173

Molecular Formula: C15H14FN3O

Molecular Weight: 271.29 g/mol

* For research use only. Not for human or veterinary use.

1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea -

Specification

Molecular Formula C15H14FN3O
Molecular Weight 271.29 g/mol
IUPAC Name 1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea
Standard InChI InChI=1S/C15H14FN3O/c16-11-4-2-5-12(8-11)18-15(20)19-13-7-10-3-1-6-14(10)17-9-13/h2,4-5,7-9H,1,3,6H2,(H2,18,19,20)
Standard InChI Key QQRQLSXSQRXOTD-UHFFFAOYSA-N
SMILES C1CC2=C(C1)N=CC(=C2)NC(=O)NC3=CC(=CC=C3)F
Canonical SMILES C1CC2=C(C1)N=CC(=C2)NC(=O)NC3=CC(=CC=C3)F

Introduction

1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea is a synthetic organic compound that belongs to the urea derivative family. These compounds are widely recognized for their potential applications in medicinal chemistry, particularly as therapeutic agents. This article provides a detailed analysis of the compound's structure, synthesis, properties, and potential applications.

Synthesis

The synthesis of 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea typically involves the reaction of an amine derivative with an isocyanate or carbamoyl chloride under controlled conditions. Key steps include:

  • Preparation of the Cyclopenta[b]pyridine Derivative:

    • The cyclopenta[b]pyridine scaffold is synthesized through cyclization reactions involving pyridine derivatives.

  • Formation of Urea Linkage:

    • The urea bond is formed by reacting the amine group on the cyclopenta[b]pyridine with an isocyanate containing the 3-fluorophenyl group.

These reactions are often conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile under mild heating.

Analytical Characterization

To confirm the structure and purity of 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea, the following techniques are commonly employed:

TechniquePurpose
NMR SpectroscopyVerification of hydrogen and carbon environments
Mass SpectrometryDetermination of molecular weight
IR SpectroscopyIdentification of functional groups (e.g., urea C=O stretch)
X-ray CrystallographyStructural confirmation

Future Research Directions

Given its structural features, future research could focus on:

  • Evaluating its biological activity against cancer cell lines.

  • Exploring its role as an enzyme inhibitor through molecular docking studies.

  • Modifying its structure to enhance solubility and bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator